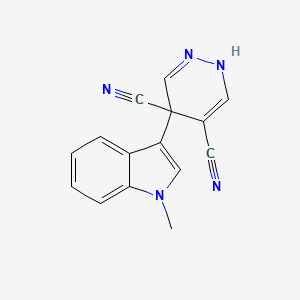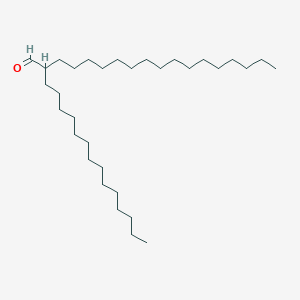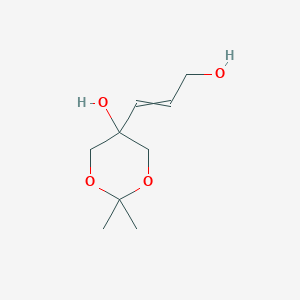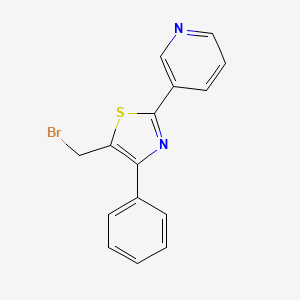
C21H19ClFN3O3S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a complex organic molecule that contains a variety of functional groups, including an amide, a sulfonamide, and a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonamide to a sulfonic acid.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines or sulfonic acids.
科学研究应用
N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonamide and amide groups on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: can be compared with other similar compounds, such as:
- N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide .
- N-[4-[(4-fluoroacridin-9-yl)amino]-3-methoxy-phenyl]methanesulfonamide hydrochloride .
These compounds share similar structural features but differ in their specific functional groups and substituents, leading to differences in their chemical properties and applications.
属性
分子式 |
C21H19ClFN3O3S |
|---|---|
分子量 |
447.9 g/mol |
IUPAC 名称 |
(3R)-N-[(2S)-1-[(2-chloro-6-fluorophenyl)methylamino]-1-oxopropan-2-yl]-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C21H19ClFN3O3S/c1-11(18(27)24-9-14-15(22)7-4-8-16(14)23)25-19(28)17-10-30-21-13-6-3-2-5-12(13)20(29)26(17)21/h2-8,11,17,21H,9-10H2,1H3,(H,24,27)(H,25,28)/t11-,17-,21?/m0/s1 |
InChI 键 |
IIRDXZCQOLILEO-CPEHIOIXSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)[C@@H]2CSC3N2C(=O)C4=CC=CC=C34 |
规范 SMILES |
CC(C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)

![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)


![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)

![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)

![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
